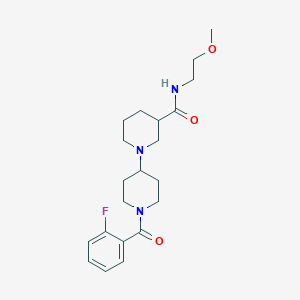![molecular formula C16H17Cl2N3O2 B5419449 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5419449.png)
2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation and neurodegeneration. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
In addition to its pharmacological properties, this compound has been shown to have several biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cancer cell proliferation, angiogenesis, and inflammation. Moreover, it has been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine is its high potency against cancer cells and neurodegenerative diseases. It also exhibits low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, the compound has some limitations for lab experiments. It is relatively expensive to synthesize, and its solubility in aqueous solutions is limited, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine. One area of interest is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential as a chemopreventive agent, which could help prevent the development of cancer in high-risk individuals. Moreover, the compound could be tested in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to elucidate its exact mechanism of action and identify its molecular targets.
Conclusion
In conclusion, this compound is a promising chemical compound with potential pharmacological properties. Its synthesis method is relatively simple, and it has shown significant activity against cancer cells and neurodegenerative diseases. The compound has several advantages for lab experiments, including its high potency and low toxicity. However, it also has some limitations, such as its limited solubility. Future research should focus on optimizing its pharmacokinetic properties, investigating its potential as a chemopreventive agent, and identifying its molecular targets.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine involves the reaction of 4-chlorophenyl isocyanate with 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid in the presence of morpholine. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine has been extensively studied for its potential pharmacological properties. It has been reported to exhibit significant activity against various types of cancer, including breast cancer, lung cancer, and prostate cancer. Moreover, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-3-(4-chloropyrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c17-13-3-1-12(2-4-13)15-11-20(7-8-23-15)16(22)5-6-21-10-14(18)9-19-21/h1-4,9-10,15H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYBXVUUJHDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCN2C=C(C=N2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5419366.png)
![4-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5419370.png)
![[1-(1H-indol-2-ylcarbonyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5419376.png)
![4-amino-N-{2-[(2-naphthylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5419392.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5419395.png)
![7-(1,3-benzodioxol-5-ylmethylene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one](/img/structure/B5419412.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419433.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5419441.png)
![3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5419446.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419456.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2-amine](/img/structure/B5419461.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5419467.png)
![N-1,3-benzothiazol-2-yl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5419468.png)